2-Methoxy-6-(trifluoromethyl)benzoyl chloride

Übersicht

Beschreibung

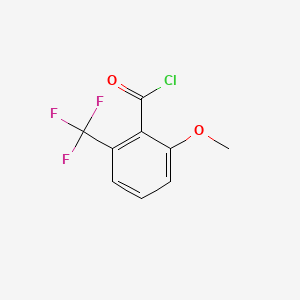

“2-Methoxy-6-(trifluoromethyl)benzoyl chloride” is an organic compound . It is a derivative of benzoyl chloride, with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-6-(trifluoromethyl)benzoyl chloride” is C8H4ClF3O . It consists of a benzene ring with a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a benzoyl chloride group (-COCl) attached .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-6-(trifluoromethyl)benzoyl chloride” include a density of 1.4±0.1 g/cm3, a boiling point of 193.9±0.0 °C at 760 mmHg, and a refractive index of 1.467 .

Wissenschaftliche Forschungsanwendungen

Friedel–Crafts Acylation Reactions

2-Methoxy-6-(trifluoromethyl)benzoyl chloride participates in Friedel–Crafts acylation reactions, catalyzed by metal triflates within an ionic liquid environment. This method has shown efficiency in benzoylation processes, highlighting the compound's role in electrophilic aromatic substitution reactions. Metal triflates, particularly Cu(OTf)2, have been identified as potent catalysts, enabling high conversion rates and selectivity under mild conditions (Ross & Xiao, 2002).

Polymer Synthesis

In the realm of polymer chemistry, 2-Methoxy-6-(trifluoromethyl)benzoyl chloride has been applied in the synthesis of hyperbranched polyesters. By undergoing polycondensation reactions, this compound aids in the creation of polymers with varied functionalities and properties, tailored through end-group modifications. Such advancements underscore its significance in developing materials with specific solubility and thermal characteristics (Kricheldorf et al., 1999).

Synthesis of Spiro[indane-2,2′-pyrrolidine] Derivatives

The compound has been instrumental in the synthesis of spiro[indane-2,2′-pyrrolidine] derivatives, serving as a precursor in reactions aimed at producing rigid analogs of neurotransmitters like tyramine and dopamine. These synthetic approaches involve complex cyclisation and reduction steps, illustrating the compound's utility in creating biologically relevant structures (Crooks & Rosenberg, 1979).

Crystal Structure Elucidation

2-Methoxy-6-(trifluoromethyl)benzoyl chloride has been used in the synthesis of novel organic compounds whose crystal structures provide insights into molecular conformations and interactions. The determination of crystal structures aids in understanding the electronic and structural attributes essential for the design of materials with desired properties (Zhao et al., 2010).

Advanced Organic Syntheses

Its application extends to advanced organic syntheses, including the regioselective acylation of nucleophiles, showcasing its adaptability in facilitating selective functional group transformations. This adaptability is crucial for developing synthetic methodologies that offer high yields and selectivity under environmentally benign conditions (Pivsa-Art et al., 1994).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(9(11,12)13)7(6)8(10)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPBLTYRTHTMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(trifluoromethyl)benzoyl chloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride](/img/no-structure.png)

![5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2820370.png)

![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2820371.png)

![N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2820373.png)

![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B2820374.png)

![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2820384.png)

![Cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2820387.png)

![methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2820388.png)